Boc-Leu-OSu structure and molecular weight
Boc-Leu-OSu structure and molecular weight
An In-depth Technical Guide to Boc-Leu-OSu: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Boc-Leu-OSu), a critical reagent for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, mechanism of action, and field-proven applications, offering expert insights into its use in peptide synthesis and bioconjugation.
Core Properties and Structure of Boc-Leu-OSu
Boc-Leu-OSu is an activated amino acid derivative widely used in chemical synthesis.[1] The molecule consists of the amino acid L-leucine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual functionality makes it a cornerstone reagent for the controlled and efficient formation of amide bonds.[1][2]
The Boc group provides temporary protection for the amino functionality, preventing premature or undesired reactions during synthesis.[1] It is notably stable under various conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[3][4] The OSu ester is an excellent activating group because N-hydroxysuccinimide is a good leaving group, which significantly enhances the reactivity of the carboxyl group toward nucleophilic attack by primary amines.[1][5] This leads to rapid coupling reactions, high yields, and cleaner reaction profiles with a reduced risk of side products.[1]
Structural and Physicochemical Data
A summary of the key quantitative data for Boc-Leu-OSu is presented below for easy reference.
| Property | Value | Source(s) |
| Full Chemical Name | 2,5-dioxopyrrolidin-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate | [6] |
| Synonyms | N-tert-Butoxycarbonyl-L-leucine N-hydroxysuccinimide ester, BOC-L-LEUCINE OSU | [6] |
| CAS Number | 3392-09-4 | [1][7] |
| Molecular Formula | C₁₅H₂₄N₂O₆ | [7][8] |
| Molecular Weight | 328.36 g/mol | [7][8] |
| Appearance | White to off-white powder/crystalline powder | [1][9] |
| Melting Point | 110-113 °C | [6][9] |
| Storage Conditions | -20°C | [1][6] |
Chemical Structure Diagram
The diagram below illustrates the molecular structure of Boc-Leu-OSu, highlighting the key functional groups: the Boc protecting group, the leucine side chain, and the N-hydroxysuccinimide ester.
Caption: Amide bond formation via NHS ester reaction.
Causality Behind Experimental Choices
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The Critical Role of pH: The reaction pH is the most influential parameter. [5]The reaction is typically performed in a buffer with a pH between 7.2 and 9. [10] * Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and drastically slowing the desired reaction. [5] * Above pH 9: While the rate of aminolysis increases, the competing hydrolysis of the NHS ester also accelerates significantly, reducing the half-life of the reagent to mere minutes. [5][10]* Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine. [5]These would compete with the target molecule, reducing conjugation efficiency. [5]Suitable buffers include phosphate-buffered saline (PBS), bicarbonate, and HEPES. [5]* Solvent: For water-insoluble NHS esters like many Boc-protected derivatives, a small amount of a dry, water-miscible organic solvent like DMSO or DMF is required to dissolve the reagent before adding it to the aqueous reaction mixture. [11][10]
Applications in Research and Development
Boc-Leu-OSu is a versatile tool employed in several key areas of biochemical research and drug development.
-
Peptide Synthesis: It serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. [1][9][12]The Boc/Bzl protection strategy, while an older methodology compared to Fmoc chemistry, remains advantageous for the synthesis of certain hydrophobic peptides or those containing sensitive moieties. [3][4][12]It has been used in the synthesis of peptide gastrin antagonists and analogs of antibiotics like gramicidin S. [13][14]* Bioconjugation: The activated ester allows for the precise covalent attachment of the Boc-leucine moiety to proteins, antibodies, or other biomolecules containing accessible primary amines (e.g., the side chain of lysine). [2]This is crucial for:
-
Developing Therapeutic Peptides: Many peptide-based drugs incorporate leucine residues. [1] * Creating Antibody-Drug Conjugates (ADCs): Linking small molecules to antibodies for targeted therapy. [2][4] * Labeling and Probes: Attaching fluorescent dyes or other reporter molecules to study protein-peptide interactions or develop diagnostic probes. [2][4]
-
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating steps for monitoring and verification.
Protocol 1: Synthesis of Boc-Leu-OSu
This protocol describes the synthesis of Boc-Leu-OSu from Boc-L-leucine using a carbodiimide coupling agent.
Materials:
-
Boc-L-leucine (Boc-Leu-OH)
-
N-Hydroxysuccinimide (HOSu)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
n-Hexane
-
1 N HCl
-
Saturated NaCl solution
Methodology:
-
Dissolution: In a round-bottom flask, dissolve Boc-Leu-OH (0.2 M) and HOSu (0.2 M) in anhydrous THF. [15]2. Activation: Cool the solution to -10°C in an ice-salt bath. Add a solution of DCC (0.2 M) in THF dropwise over approximately 10 minutes. [15]3. Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form. [15]4. Workup: Filter off the precipitated DCU. Concentrate the filtrate under reduced pressure. [15]5. Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 N HCl, saturated NaCl solution, and a small amount of water. [15]6. Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution. [15]7. Precipitation: Add n-hexane to the concentrated solution to precipitate Boc-Leu-OSu as a colorless powder. [15]8. Verification: Collect the powder by filtration, dry under vacuum, and verify its identity and purity via melting point analysis (expected: 110-113 °C) and NMR spectroscopy. [9][15][16]
Protocol 2: General Procedure for Conjugation to a Primary Amine
This protocol provides a general guideline for coupling Boc-Leu-OSu to a protein or other amine-containing molecule.
Materials:
-
Boc-Leu-OSu
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Methodology:
-
Substrate Preparation: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Boc-Leu-OSu in anhydrous DMSO or DMF (e.g., 10-20 mg/mL). [11]3. Coupling Reaction: Add a 5- to 20-fold molar excess of the Boc-Leu-OSu solution to the substrate solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. [11]The optimal time may require empirical determination.
-
Reaction Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of ~50 mM, which will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted Boc-Leu-OSu and the NHS byproduct from the conjugate using a desalting or size-exclusion chromatography column. [11]7. Characterization: Verify the success of the conjugation via mass spectrometry (to confirm the mass shift corresponding to the addition of the Boc-Leu moiety) and/or HPLC analysis to assess purity.
Conclusion
Boc-Leu-OSu is an indispensable reagent in the fields of peptide chemistry and bioconjugation. Its unique structure, combining a stable protecting group with a highly reactive ester, allows for the efficient and controlled synthesis of complex biomolecules. [1]A thorough understanding of its properties and the chemical principles governing its reactivity, particularly the critical role of pH, is essential for leveraging this compound to its full potential in the development of novel therapeutics, diagnostics, and research tools. [5]
References
- Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research. (n.d.).
- Boc-Leu-OSu | CAS 3392-09-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Boc-Leu-OSu - Advanced ChemTech. (n.d.).
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (n.d.).
- The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. (n.d.).
- Boc-D-Leu-OSu | CAS 60111-76-4 | Cayman Chemical | Biomol.com. (n.d.).
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. (1988). Journal of Organic Chemistry, 53(15), 3583-3586.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
- BOC-LEU-OSU | 3392-09-4 - ChemicalBook. (2023).
- Boc-OSu = 98.0 CHN 13139-12-3 - Sigma-Aldrich. (n.d.).
- Synthesis of Boc-Leu-OSu - PrepChem.com. (n.d.).
- Boc-D-Leu-Osu | MedChemExpress. (n.d.).
- BOC-LEU-OSU Three Chongqing Chemdad Co. ,Ltd. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Boc-Leu-OSu - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- BOC-D-TRP-OSU | 22220-11-7 | Benchchem. (n.d.).
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.
- The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu | Request PDF - ResearchGate. (n.d.).
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